molecular formula C11H10N2O3S B11786924 2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid CAS No. 1706445-96-6

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid

Cat. No.: B11786924
CAS No.: 1706445-96-6
M. Wt: 250.28 g/mol
InChI Key: JIRZGLGYGDSQAK-UHFFFAOYSA-N
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Description

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with thioamide compounds in the presence of oxidizing agents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid is unique due to its fused ring structure that combines both benzimidazole and thiazine moieties. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities .

Properties

CAS No.

1706445-96-6

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid

InChI

InChI=1S/C11H10N2O3S/c14-11(15)7-1-2-9-8(5-7)12-10-6-17(16)4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

JIRZGLGYGDSQAK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC2=NC3=C(N21)C=CC(=C3)C(=O)O

Origin of Product

United States

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